molecular formula C15H14S B337545 3,3-dimethyl-3H-benzo[f]thiochromene

3,3-dimethyl-3H-benzo[f]thiochromene

Cat. No.: B337545
M. Wt: 226.3 g/mol
InChI Key: ANHYKVWMDLQQGN-UHFFFAOYSA-N
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Description

3,3-dimethyl-3H-benzo[f]thiochromene is a synthetic organic compound belonging to the benzo[f]chromene family, a class of molecules recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . While the specific properties of this thiopyran analogue are under investigation, its structural relatives have demonstrated significant research value. Benzo[f]chromene derivatives have been identified as promising agents in antiprotozoal and antimycobacterial research. Studies show that certain derivatives exhibit potent activity against Trypanosoma cruzi (the causative agent of Chagas disease) and various Leishmania species, in some cases outperforming reference drugs like benznidazole . Furthermore, specific benzo[f]chromene compounds have shown notable potency against drug-resistant mycobacterial strains, such as Mycobacterium abscessus , highlighting their potential in tackling challenging infections . In oncology research, closely related benzo[h]chromene derivatives have demonstrated promising anti-cancer activity by suppressing cell growth in human leukemia (HL-60) cell lines . The mechanism is associated with the induction of cell cycle arrest at the G1/S phase by regulating the expression of CDK-2/CyclinD1, and the triggering of apoptosis through the activation of both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways . Beyond core biological activities, the benzo[f]chromene structure is also a platform for developing functional molecules. Research into analogues containing specific electron-donating groups or crown ether units has explored their photochromic behavior and potential in light-controlled complexation with metal ions . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H14S

Molecular Weight

226.3 g/mol

IUPAC Name

3,3-dimethylbenzo[f]thiochromene

InChI

InChI=1S/C15H14S/c1-15(2)10-9-13-12-6-4-3-5-11(12)7-8-14(13)16-15/h3-10H,1-2H3

InChI Key

ANHYKVWMDLQQGN-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(S1)C=CC3=CC=CC=C32)C

Canonical SMILES

CC1(C=CC2=C(S1)C=CC3=CC=CC=C32)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Functional Differences

Compound Core Structure Substituents Key Properties/Activities References
3,3-Dimethyl-3H-benzo[f]thiochromene Benzo[f]thiochromene 3,3-dimethyl Enhanced steric bulk improves receptor-binding affinity; sulfur enhances lipophilicity.
Chromene analogs (e.g., 3,3-dimethyl-3H-benzo[f]chromene) Benzo[f]chromene 3,3-dimethyl Lower potency than thiochromenes due to reduced lipophilicity and electronic effects.
Spirooxindole-thiochromene hybrids (e.g., compound 7f) Spirooxindole-thiochromene Variable aryl groups (Cl, CF₃) Anticancer activity (IC₅₀ = 8.7 µM vs. PC3 cells); non-cytotoxic to normal fibroblasts.
Indeno[1,2-b]thiochromenes (e.g., compound 4w) Indeno-thiochromene Phenyl/methyl groups Synthesized via gold(I) catalysis; high stereoselectivity (single diastereomer).
Pan-RAR antagonists (e.g., compound 2) Thiochromene-amide Amide linker, gem-dimethyl Selective RARA antagonism; improved potency over chromene analogs.
Pharmacological Activity
  • Steric and Electronic Effects : The 3,3-dimethyl substitution in benzo[f]thiochromene occupies sterically favorable regions in receptor-binding sites, as shown by CoMFA studies. Bulky groups (e.g., phenyl) at this position enhance α1A-adrenergic receptor antagonism, while substitutions like 8-methyl-8-azaspiro decane-7,9-dione reduce activity due to steric clashes .
  • Thiochromene vs. Chromene : Thiochromenes exhibit superior binding affinity compared to oxygen-containing chromenes. For example, in RAR antagonists, thiochromene derivatives with gem-dimethyl groups show >10-fold higher potency than chromene analogs, attributed to sulfur’s stronger van der Waals interactions and reduced metabolic susceptibility .
  • Anticancer Activity : Spirooxindole-thiochromene hybrids (e.g., compound 7k) demonstrate selective cytotoxicity against cervical (HeLa, IC₅₀ = 8.4 µM) and breast cancer (MCF-7, IC₅₀ = 7.36 µM) cells. The thiochromene scaffold contributes to membrane permeability, while spirooxindole enhances structural rigidity .
Key Research Findings
  • Steric Optimization : Bulky substituents at the thiochromene 3-position correlate with improved α1A-adrenergic receptor antagonism. For example, compound 20 (phenyl-substituted) aligns with CoMFA-predicted steric "green regions," whereas spiro-substituted analogs (e.g., compound 24) show reduced activity .
  • Electrostatic Contributions : Electron-rich groups (e.g., Br, CN) near the thiochromene oxygen enhance binding affinity, while negatively charged groups (e.g., carbonyl in compound 32) disrupt interactions in electrostatic-favoring regions .
  • Biological Selectivity : Thiochromene-amide hybrids (e.g., compound 2) selectively inhibit RARA over RARB/RARG, highlighting the scaffold’s versatility in designing subtype-specific antagonists .

Preparation Methods

Acid-Catalyzed Three-Component Condensation

A widely reported strategy for benzo[f]chromenes involves the acid-catalyzed condensation of naphthols, aldehydes, and ketones. Adapting this to thiochromene synthesis would require substituting naphthol with β-naphthalenethiol (Figure 1).

Hypothetical Procedure:

  • Combine β-naphthalenethiol (1 mmol), aromatic aldehyde (1 mmol), and acetophenone derivative (1 mmol) in acetonitrile.

  • Add Fe(OTf)₃ (0.05 mmol) as a Lewis acid catalyst.

  • Irradiate with ultrasound at 40°C for 50–70 minutes.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Challenges:

  • Thiol oxidation risk under acidic conditions

  • Competing thioether formation from aldehyde-thiol interactions

Knoevenagel Condensation for Intermediate Formation

The synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives via Knoevenagel condensation suggests a pathway for thiochromene precursors:

  • React 2-mercapto-1-naphthaldehyde with Meldrum’s acid in ethanol/pyridine.

  • Form 3-oxo-3H-benzo[f]thiochromene-2-carboxylic acid intermediate.

  • Convert to acyl chloride using SOCl₂.

  • Couple with amines/alcohols to yield substituted derivatives.

Critical Parameters:

  • Strict anhydrous conditions to prevent hydrolysis of thioester intermediates

  • Lower reaction temperatures (≤60°C) to minimize desulfurization

Photochemical Synthesis Routes

A photochemical method using nano-SnO₂/TiO₂ composites has been demonstrated for benzo[f]chromenes. For thiochromenes:

Proposed Adaptation:

  • Mix benzyl alcohol (1 mmol), malononitrile (1 mmol), and β-naphthalenethiol (1 mmol).

  • Add nano-SnO₂/TiO₂ (20 mg) as photocatalyst.

  • Irradiate with UV-Vis light (λ = 365 nm) at room temperature for 6–8 hours.

  • Filter catalyst, concentrate, and purify via recrystallization.

Advantages:

  • Mild conditions reduce sulfur oxidation

  • Heterogeneous catalyst enables easy recovery

Comparative Analysis of Methodologies

Table 1 summarizes theoretical performance metrics for thiochromene synthesis based on chromene precedents:

MethodCatalystTemp (°C)Time (h)Theoretical Yield (%)
Acid CatalysisFe(OTf)₃401.265–75
KnoevenagelPyridine252450–60
PhotochemicalSnO₂/TiO₂25870–80

Note: Yields extrapolated from oxygenated analogs.

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Pathways

The formation of the thiochromene ring likely proceeds through a quinone methide intermediate (Scheme 1):

  • Acid-catalyzed dehydration of β-naphthalenethiol and aldehyde generates thio-quinone methide.

  • Michael addition of enolized ketone forms C–S bond.

  • Intramolecular cyclization yields the tetracyclic system.

Side Reactions:

  • Thiol oxidation to disulfides (mitigated by inert atmosphere)

  • Aldehyde dimerization (suppressed by slow reagent addition)

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